molecular formula C12H15ClN2O5 B2388433 N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide CAS No. 50677-26-4

N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide

Cat. No.: B2388433
CAS No.: 50677-26-4
M. Wt: 302.71
InChI Key: GBAXQUPPFMKJOV-UHFFFAOYSA-N
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Description

N'-(2-Chloroacetyl)-3,4,5-trimethoxybenzohydrazide is a synthetic benzohydrazide derivative characterized by a 3,4,5-trimethoxybenzoyl core linked to a 2-chloroacetyl hydrazide moiety. This compound belongs to a broader class of N'-substituted benzohydrazides, which are frequently investigated for their antiproliferative and apoptosis-inducing properties. The 3,4,5-trimethoxybenzoyl group is a common pharmacophore in anticancer agents due to its ability to disrupt microtubule dynamics and induce caspase-mediated apoptosis .

Properties

IUPAC Name

N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClN2O5/c1-18-8-4-7(5-9(19-2)11(8)20-3)12(17)15-14-10(16)6-13/h4-5H,6H2,1-3H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBAXQUPPFMKJOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide typically involves the reaction of 3,4,5-trimethoxybenzoic acid hydrazide with 2-chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature .

Industrial Production Methods

While specific industrial production methods for N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds, including enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide involves its interaction with biological molecules. The chloroacetyl group can form covalent bonds with nucleophilic sites in proteins or enzymes, potentially inhibiting their activity. The methoxy groups may enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N'-(4-Bromo-5-methyl-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide (3g)

  • Structure: Replaces the 2-chloroacetyl group with a brominated indolinone ring.
  • Activity: Exhibits potent apoptosis induction in HCT116 colorectal carcinoma cells (EC50 = 0.24 μM) and a GI50 of 0.056 μM, attributed to its ability to stabilize the indolinone pharmacophore and enhance caspase activation .
  • Advantage : 40-fold higher potency than the parent compound 2a (N'-(5-bromo-2-oxoindolin-3-ylidene)-3,4,5-trimethoxybenzohydrazide) due to the 4-bromo-5-methyl substitution, which improves target binding .

N'-Substituted Benzylidene-3,4,5-trimethoxybenzohydrazide Derivatives

  • Structure : Variants include (E)-N'-(2-hydroxybenzylidene) and N'-(3,4-dichlorobenzylidene) derivatives.
  • Activity :
    • (E)-N'-(2-Hydroxybenzylidene)-3,4,5-trimethoxybenzohydrazide : Demonstrates moderate antibacterial activity due to intramolecular hydrogen bonding (O–H···N), which stabilizes the planar conformation .
    • N'-(3,4-Dichlorobenzylidene)-3,4,5-trimethoxybenzohydrazide : Cyclized to form oxadiazole derivatives with antiproliferative activity (e.g., GI50 = 1.2 μM in MCF-7 cells). The dichloro substituent enhances lipophilicity and membrane permeability .

3-Acetyl-2-substituted phenyl-5-(3,4,5-trimethoxyphenyl)-2,3-dihydro-1,3,4-oxadiazole Derivatives

  • Structure : Cyclized products of N'-substituted benzylidene-3,4,5-trimethoxybenzohydrazide.
  • Activity: Compound 3i shows antiproliferative activity against leukemia cells (IC50 = 2.8 μM) via tubulin polymerization inhibition. The oxadiazole ring introduces rigidity, improving target selectivity compared to non-cyclized hydrazides .

Quinoline-Containing Analogs (e.g., 19a–i)

  • Structure: Hybrid molecules combining quinoline and 3,4,5-trimethoxybenzohydrazide moieties.
  • Activity: 19a (N'-[(2-methoxyquinolin-3-yl)methylene]-3,4,5-trimethoxybenzohydrazide) exhibits dual antiproliferative and anti-tubulin effects (IC50 = 0.18 μM in HeLa cells).

Key Comparative Data

Compound Structural Feature Biological Activity (EC50/GI50/IC50) Mechanism of Action Reference ID
N'-(2-Chloroacetyl)-3,4,5-TMBH 2-Chloroacetyl group Data not reported in evidence Electrophilic alkylation, caspase activation
3g (Indolinone derivative) 4-Bromo-5-methylindolinone EC50 = 0.24 μM (HCT116) Caspase-3/7 activation, apoptosis
(E)-N'-(2-Hydroxybenzylidene)-TMBH 2-Hydroxybenzylidene Antibacterial (MIC = 12.5 μg/mL) Hydrogen bonding, membrane disruption
Oxadiazole derivative 3i 2,3-Dihydro-1,3,4-oxadiazole IC50 = 2.8 μM (HL-60) Tubulin polymerization inhibition
Quinoline analog 19a 2-Methoxyquinoline IC50 = 0.18 μM (HeLa) Microtubule destabilization, DNA damage

Structural-Activity Relationship (SAR) Insights

  • Electron-Withdrawing Groups (e.g., Cl, Br) : Enhance electrophilicity and apoptosis induction (e.g., 3g vs. 2a ) .
  • Hydrogen-Bonding Moieties (e.g., -OH) : Improve antibacterial activity but reduce cytotoxicity in cancer models .
  • Cyclization (e.g., oxadiazole formation) : Increases metabolic stability and target specificity .
  • Hybrid Pharmacophores (e.g., quinoline): Enable dual mechanisms (anti-tubulin + DNA intercalation) .

Biological Activity

N'-(2-chloroacetyl)-3,4,5-trimethoxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C12H15ClN2O5C_{12}H_{15}ClN_{2}O_{5} and features a hydrazide functional group attached to a trimethoxybenzene moiety. The presence of the chloroacetyl group is believed to enhance its biological activity by facilitating interactions with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular functions.
  • Receptor Interaction : It can interact with various receptors, modulating their activity and influencing signal transduction pathways.
  • Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, which could contribute to its therapeutic effects against oxidative stress-related diseases .

Anticancer Activity

Research indicates that derivatives of 3,4,5-trimethoxybenzohydrazide exhibit promising anticancer activities. For example, related compounds have shown effectiveness against various cancer cell lines through mechanisms such as:

  • Induction of apoptosis (programmed cell death).
  • Inhibition of tumor growth.
  • Modulation of cell cycle progression .

Antimicrobial Properties

This compound has also been evaluated for its antimicrobial properties. Studies have indicated that it possesses activity against several bacterial strains, suggesting potential applications in treating infections .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AnticancerInduces apoptosis in cancer cells ,
AntimicrobialEffective against bacterial strains
AntioxidantReduces oxidative stress

Notable Research Findings

  • Antitumor Activity : In vitro studies demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines. The mechanism involved the activation of caspase pathways leading to apoptosis .
  • Synergistic Effects : A study indicated that combining this compound with conventional chemotherapeutics enhanced the overall efficacy against resistant cancer cells. This synergy suggests a potential for use in combination therapy .
  • Safety Profile : Toxicological assessments have shown that this compound exhibits a favorable safety profile at therapeutic doses, although further studies are necessary to fully understand its long-term effects .

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